3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound with the molecular formula C16H14F3N5O and a molecular weight of 349.317. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a pyridine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a trifluoromethyl pyridine building block and a chlorinated counterpart.
Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The pyrimidine and piperidine rings are then coupled through an ether linkage, forming the oxypiperidine intermediate.
Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, resulting in the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to dihydropyridine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of fibrosis and cancer.
Industry: It is used in the development of advanced materials, including metal-organic frameworks (MOFs) and catalytic ligands.
Mechanism of Action
The mechanism of action of 3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyrimidine ring connected to a pyridine ring and exhibit similar biological activities.
Trifluoromethylpyridine Derivatives: Compounds with a trifluoromethyl group attached to a pyridine ring are known for their pest control properties and are used in agrochemicals.
Piperidine Derivatives: Piperidine-containing compounds are widely used in pharmaceuticals for their diverse biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c17-16(18,19)14-3-7-22-15(23-14)25-11-4-8-24(9-5-11)13-2-1-6-21-12(13)10-20/h1-3,6-7,11H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVZLASXFHDVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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